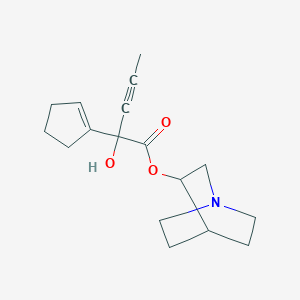
Chromium;cobalt;molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium, cobalt, and molybdenum are essential trace elements that play crucial roles in various biochemical and physiological processes in living organisms. These elements are commonly found in the earth's crust and are widely used in various industrial and technological applications. In recent years, extensive research has been conducted to understand the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these elements.
Mécanisme D'action
The mechanism of action of chromium, cobalt, and molybdenum varies depending on their specific applications. For instance, chromium acts as a cofactor for various enzymes involved in glucose metabolism, lipid metabolism, and insulin signaling. Cobalt acts as a component of vitamin B12, which is essential for DNA synthesis and red blood cell formation. Molybdenum acts as a cofactor for various enzymes involved in nitrogen metabolism, purine metabolism, and sulfite detoxification.
Effets Biochimiques Et Physiologiques
Chromium, cobalt, and molybdenum have various biochemical and physiological effects on living organisms. For instance, chromium supplementation has been shown to improve glucose tolerance, lipid metabolism, and insulin sensitivity in individuals with type 2 diabetes. Cobalt deficiency can lead to anemia, neurological disorders, and developmental abnormalities. Molybdenum deficiency can lead to growth retardation, neurological disorders, and immune dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
Chromium, cobalt, and molybdenum have several advantages and limitations for lab experiments. For instance, these elements are widely available and relatively inexpensive, making them ideal for large-scale experiments. However, these elements can also be toxic at high concentrations, which can limit their use in some experiments. Moreover, the purity and quality of these elements can also affect the reliability and reproducibility of experimental results.
Orientations Futures
The future directions for research on chromium, cobalt, and molybdenum are numerous. Some of the possible future directions include the development of new synthesis methods, the exploration of new scientific research applications, the elucidation of new mechanisms of action, and the investigation of new biochemical and physiological effects. Moreover, the development of new experimental techniques and technologies can also facilitate further research on these elements. Overall, the future of research on chromium, cobalt, and molybdenum is promising and holds significant potential for advancing our understanding of these essential trace elements.
Méthodes De Synthèse
Chromium, cobalt, and molybdenum can be synthesized using various methods. These elements are commonly obtained from ores and minerals, such as chromite, cobaltite, and molybdenite, respectively. The extraction of these elements from these sources involves several steps, such as roasting, smelting, and refining. In addition, these elements can also be synthesized using chemical and electrochemical methods.
Applications De Recherche Scientifique
Chromium, cobalt, and molybdenum have numerous scientific research applications. These elements are widely used in the production of alloys, catalysts, and electronic devices. In addition, they are also used in various biochemical and physiological studies, such as enzyme assays, protein purification, and cell culture experiments. Moreover, these elements are also used in medical research, such as in the development of prosthetic implants and drug delivery systems.
Propriétés
Numéro CAS |
105525-46-0 |
|---|---|
Nom du produit |
Chromium;cobalt;molybdenum |
Formule moléculaire |
Co64Cr30Mo6 |
Poids moléculaire |
5907.3 g/mol |
Nom IUPAC |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/64Co.30Cr.6Mo |
Clé InChI |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
SMILES canonique |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Synonymes |
Gisadent KCM 83 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
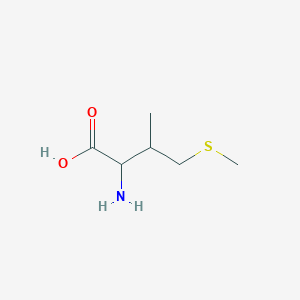
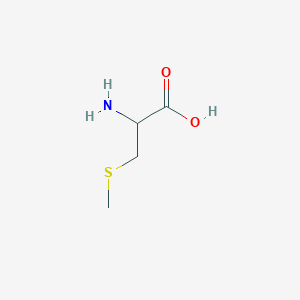
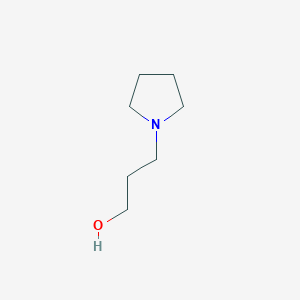
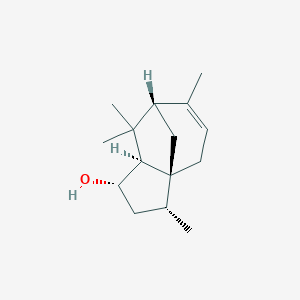
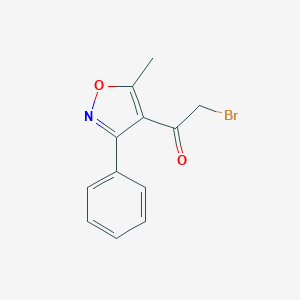
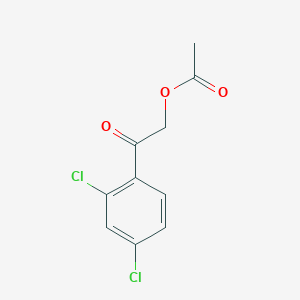
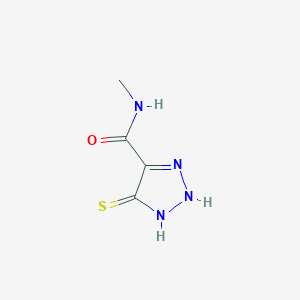
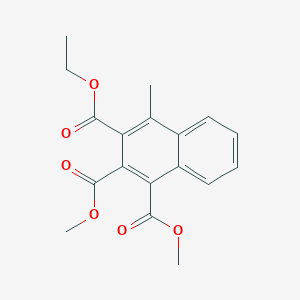
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
